molecular formula C17H14N2O2 B5715305 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B5715305
M. Wt: 278.30 g/mol
InChI Key: ZHGSMGISRFOLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid (MDPCA) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDPCA is a pyrazole derivative that has been synthesized through various methods.

Scientific Research Applications

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. One study found that 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has anti-inflammatory and analgesic effects in animal models. Another study found that 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has antitumor activity in breast cancer cells. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its low toxicity and availability for synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, more research is needed to optimize its synthesis method and improve its solubility for use in lab experiments.
In conclusion, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been synthesized through various methods and has been shown to have anti-inflammatory, analgesic, antitumor, and cognitive-enhancing effects. While it has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzoic acid in the presence of a base and a catalyst. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-bromobenzoic acid in the presence of a base and a catalyst. These methods have been reported in scientific literature and have been used to synthesize 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid for research purposes.

properties

IUPAC Name

3-methyl-1,5-diphenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)19(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGSMGISRFOLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid

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